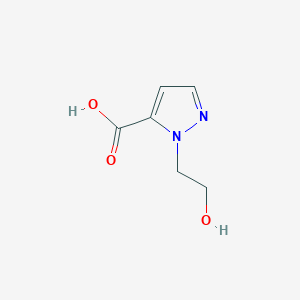
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid (HEPCA) is an organic compound that has been studied for its potential applications in various scientific research fields. HEPCA is a derivative of pyrazole, a five-membered heterocyclic compound, and has been found to have several interesting properties.
Aplicaciones Científicas De Investigación
Functionalization and Derivative Formation
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its derivatives have been extensively studied for their potential in various functionalization reactions. Studies have shown that these compounds can be effectively converted into various derivatives. For example, 1H-pyrazole-3-carboxylic acid has been transformed into ester or amide derivatives, which are obtained through reactions with alcohols or N-nucleophiles, respectively. These reactions are notable for their high yields and the stability of the resultant compounds (Yıldırım & Kandemir, 2006).
Synthesis and Characterization
There has been significant research on the synthesis and characterization of pyrazole derivatives. The synthesis of these compounds often involves steps such as ester condensation, cyclization, and hydrolysis, resulting in high yields. These compounds have been characterized using techniques like IR, NMR, and mass spectroscopy, which help in understanding their structural and chemical properties (L. Heng, 2004).
Application in Coordination Chemistry
Pyrazole derivatives, including 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, have been used in the formation of coordination complexes. These compounds have shown the ability to form stable chelate complexes with various metals like Cu, Co, and Zn. This property is significant for applications in fields like medicinal chemistry and metal complex catalysis (Radi et al., 2015).
Applications in Organic Electronics and Dyes
Research has also focused on the use of pyrazole derivatives in the field of organic electronics and as dyes. These derivatives have been used as coupling components in the production of heterocyclic dyes. The studies have shown that these compounds can lead to significant shifts in the absorption spectra, which is critical for applications in dye synthesis and organic electronics (Tao et al., 2019).
Electrochemical Applications
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid has been studied for its electrooxidation properties. The oxidation of these compounds has resulted in the formation of products like pyrazole-1-acetic acid and pyrazole-4-carboxylic acid, which are significant in various electrochemical applications (Lyalin & Petrosyan, 2011).
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-4-3-8-5(6(10)11)1-2-7-8/h1-2,9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWLLZSAKKBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)




